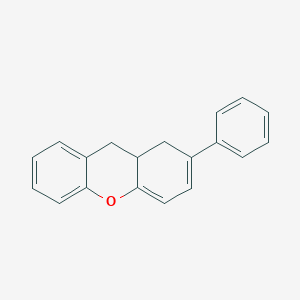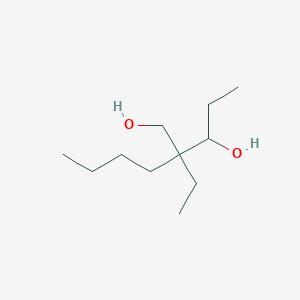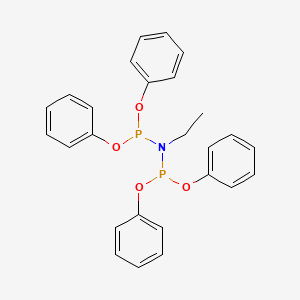![molecular formula C7H19N4O2P B14604582 3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea CAS No. 59534-76-8](/img/structure/B14604582.png)
3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea is a chemical compound with the molecular formula C7H19N4O2P It is known for its unique structure, which includes a phosphoryl group bonded to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include various phosphoryl and amine derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The dimethylamino groups contribute to the compound’s solubility and reactivity, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- Bis(dimethylamino)phosphorochloridate
- Bis(dimethylamino)phosphorodiamidate
- Dimethylphosphorylurea
Uniqueness
3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea is unique due to its specific combination of a phosphoryl group with a urea moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
59534-76-8 |
|---|---|
Molekularformel |
C7H19N4O2P |
Molekulargewicht |
222.23 g/mol |
IUPAC-Name |
3-[bis(dimethylamino)phosphoryl]-1,1-dimethylurea |
InChI |
InChI=1S/C7H19N4O2P/c1-9(2)7(12)8-14(13,10(3)4)11(5)6/h1-6H3,(H,8,12,13) |
InChI-Schlüssel |
NYUDRSZLVQICFO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NP(=O)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)


![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)





![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)

